N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Description
N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide is a complex organic compound that combines structural elements from chromene and quinazolinone derivatives
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(21-14-9-13-5-1-4-8-17(13)25-11-14)10-22-12-20-16-7-3-2-6-15(16)19(22)24/h1-8,12,14H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBVGPAEMKHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Derivative: Starting with a suitable phenol derivative, a cyclization reaction is performed to form the chromene ring. This often involves the use of acidic or basic catalysts under reflux conditions.
Synthesis of the Quinazolinone Derivative: The quinazolinone moiety is synthesized from anthranilic acid derivatives through a series of condensation reactions, often involving isocyanates or amides.
Coupling Reaction: The final step involves coupling the chromene and quinazolinone derivatives through an acylation reaction. This is typically achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromanone derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene ring may yield chromanone derivatives, while reduction of the quinazolinone ring may produce dihydroquinazolinone derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The chromene and quinazolinone moieties can interact with different biological targets, leading to a range of pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-2-yl)acetamide
- N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-4-yl)acetamide
- N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-5-yl)acetamide
Uniqueness
N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide is unique due to its specific structural combination of chromene and quinazolinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
